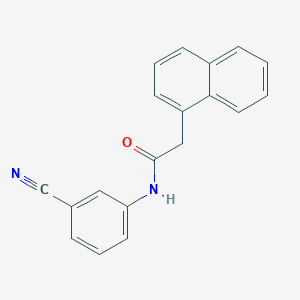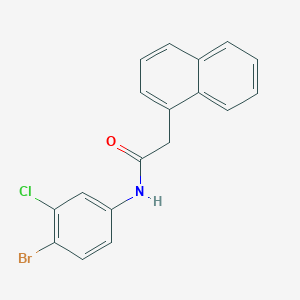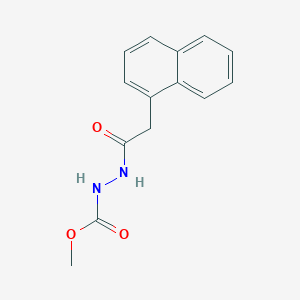![molecular formula C16H19IN2O5 B321284 2-{[2-(3-iodo-4-methoxybenzoyl)hydrazino]carbonyl}cyclohexanecarboxylic acid](/img/structure/B321284.png)
2-{[2-(3-iodo-4-methoxybenzoyl)hydrazino]carbonyl}cyclohexanecarboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-{[2-(3-iodo-4-methoxybenzoyl)hydrazino]carbonyl}cyclohexanecarboxylic acid is a complex organic compound with potential applications in various scientific fields. This compound features a cyclohexane ring substituted with a carboxylic acid group and a complex amide linkage involving an iodinated methoxybenzoyl moiety. The stereochemistry of the compound is specified by the (1S,2R) configuration, indicating the spatial arrangement of the substituents around the cyclohexane ring.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[2-(3-iodo-4-methoxybenzoyl)hydrazino]carbonyl}cyclohexanecarboxylic acid typically involves multiple steps, starting from commercially available precursors. The key steps include:
Formation of the cyclohexane ring: This can be achieved through a Diels-Alder reaction or other cyclization methods.
Introduction of the carboxylic acid group: This step often involves oxidation reactions using reagents like potassium permanganate or chromium trioxide.
Amide bond formation: The amide linkage is formed by reacting the carboxylic acid with an amine derivative of the iodinated methoxybenzoyl compound, typically using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
2-{[2-(3-iodo-4-methoxybenzoyl)hydrazino]carbonyl}cyclohexanecarboxylic acid can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to a hydroxyl group using reagents like PCC (pyridinium chlorochromate).
Reduction: The iodinated benzoyl moiety can be reduced to a benzyl group using hydrogenation catalysts such as palladium on carbon.
Substitution: The iodine atom can be substituted with other nucleophiles like thiols or amines under appropriate conditions.
Common Reagents and Conditions
Oxidation: PCC, potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas with palladium on carbon, lithium aluminum hydride.
Substitution: Nucleophiles like thiols, amines, or alkoxides in the presence of a base.
Major Products
Oxidation: Formation of hydroxylated derivatives.
Reduction: Formation of benzyl derivatives.
Substitution: Formation of substituted benzoyl derivatives.
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structural features.
Medicine: Explored for its potential therapeutic properties, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of novel materials or as a precursor in the synthesis of pharmaceuticals.
Mecanismo De Acción
The mechanism of action of 2-{[2-(3-iodo-4-methoxybenzoyl)hydrazino]carbonyl}cyclohexanecarboxylic acid involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity. The iodinated benzoyl moiety could play a role in enhancing binding affinity or specificity. The exact pathways and molecular targets would depend on the specific application and require further investigation.
Comparación Con Compuestos Similares
Similar Compounds
(1S,2R)-2-[[(3-chloro-4-methoxybenzoyl)amino]carbamoyl]cyclohexane-1-carboxylic acid: Similar structure but with a chlorine atom instead of iodine.
(1S,2R)-2-[[(3-bromo-4-methoxybenzoyl)amino]carbamoyl]cyclohexane-1-carboxylic acid: Similar structure but with a bromine atom instead of iodine.
Uniqueness
The presence of the iodine atom in 2-{[2-(3-iodo-4-methoxybenzoyl)hydrazino]carbonyl}cyclohexanecarboxylic acid makes it unique compared to its chloro and bromo analogs. Iodine can impart different electronic and steric properties, potentially leading to variations in biological activity and chemical reactivity.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Propiedades
Fórmula molecular |
C16H19IN2O5 |
|---|---|
Peso molecular |
446.24 g/mol |
Nombre IUPAC |
(1S,2R)-2-[[(3-iodo-4-methoxybenzoyl)amino]carbamoyl]cyclohexane-1-carboxylic acid |
InChI |
InChI=1S/C16H19IN2O5/c1-24-13-7-6-9(8-12(13)17)14(20)18-19-15(21)10-4-2-3-5-11(10)16(22)23/h6-8,10-11H,2-5H2,1H3,(H,18,20)(H,19,21)(H,22,23)/t10-,11+/m1/s1 |
Clave InChI |
OZBOBTNSBNAZSI-MNOVXSKESA-N |
SMILES isomérico |
COC1=C(C=C(C=C1)C(=O)NNC(=O)[C@@H]2CCCC[C@@H]2C(=O)O)I |
SMILES |
COC1=C(C=C(C=C1)C(=O)NNC(=O)C2CCCCC2C(=O)O)I |
SMILES canónico |
COC1=C(C=C(C=C1)C(=O)NNC(=O)C2CCCCC2C(=O)O)I |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-(2-chlorophenoxy)-N-[2-(1-cyclohexen-1-yl)ethyl]acetamide](/img/structure/B321201.png)
![2-(2-chlorophenoxy)-N-[4-(1-pyrrolidinylsulfonyl)phenyl]acetamide](/img/structure/B321203.png)
![2-(2-chlorophenoxy)-N-[4-(1-piperidinylsulfonyl)phenyl]acetamide](/img/structure/B321204.png)
![2-(2-chlorophenoxy)-N-[4-(2,3-dihydro-1H-indol-1-ylsulfonyl)phenyl]acetamide](/img/structure/B321205.png)
![N-[4-(1-azepanylsulfonyl)phenyl]-2-(2-chlorophenoxy)acetamide](/img/structure/B321206.png)
![N-{4-[acetyl(methyl)amino]phenyl}-2-(2-chlorophenoxy)acetamide](/img/structure/B321211.png)
![N-[2-(1-cyclohexen-1-yl)ethyl]-2-(1-naphthyl)acetamide](/img/structure/B321215.png)


![2-[(1-naphthylacetyl)amino]-N-phenylbenzamide](/img/structure/B321221.png)


![N-{4-[acetyl(methyl)amino]phenyl}-2-(1-naphthyl)acetamide](/img/structure/B321224.png)

